Daphnin is a natural product found in Daphne acutiloba, Stellera chamaejasme, and other organisms with data available.
Daphnin
CAS No.: 486-55-5
VCID: VC21331297
Molecular Formula: C15H16O9
Molecular Weight: 340.28 g/mol
* For research use only. Not for human or veterinary use.

Description |
Daphnin is a plant toxin with the chemical formula CHO. It is a hydroxycoumarin compound, specifically a beta-D-glucoside, and is functionally related to 7,8-dihydroxycoumarin . Daphnin is primarily found in plants of the genus Daphne, which belongs to the family Thymelaeaceae. This family is predominantly distributed in the Southern Hemisphere, with concentrations in Australia and tropical Africa, although Daphne species are more commonly associated with Eurasia and North Africa . Occurrence and IsolationDaphnin is found in several plant species, including Daphne mezereum, Daphne acutiloba, and Stellera chamaejasme . It is also present in Matricaria chamomilla, commonly known as chamomile . The isolation of daphnin typically involves extraction with solvents like ethanol, methanol, and chloroform, followed by separation techniques such as silica gel chromatography and thin-layer chromatography (TLC) . Research Findings and Potential ApplicationsWhile daphnetin has been extensively studied for its therapeutic potential, including anti-inflammatory and neuroprotective effects, daphnin's specific applications are less explored . The compound's toxicity limits its direct use in medicine, but understanding its structure and synthesis can contribute to the development of safer derivatives or analogs with beneficial pharmacological properties. |
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CAS No. | 486-55-5 |
Product Name | Daphnin |
Molecular Formula | C15H16O9 |
Molecular Weight | 340.28 g/mol |
IUPAC Name | 8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Standard InChI | InChI=1S/C15H16O9/c16-5-8-10(18)12(20)13(21)15(23-8)22-7-3-1-6-2-4-9(17)24-14(6)11(7)19/h1-4,8,10,12-13,15-16,18-21H,5H2/t8-,10-,12+,13-,15-/m1/s1 |
Standard InChIKey | HOIXTKAYCMNVMY-PVOAASPHSA-N |
Isomeric SMILES | C1=CC(=C(C2=C1C=CC(=O)O2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES | C1=CC(=C(C2=C1C=CC(=O)O2)O)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES | C1=CC(=C(C2=C1C=CC(=O)O2)O)OC3C(C(C(C(O3)CO)O)O)O |
Synonyms | 8-hydroxy-2-oxo-2H-chromen-7-yl beta-D-glucopyranoside daphnin |
PubChem Compound | 439499 |
Last Modified | Apr 15 2024 |
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